2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole
Overview
Description
2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole belongs to the class of benzimidazole derivatives. These compounds are known for their potential in various biological activities and have been studied extensively for their chemical and physical properties.
Synthesis Analysis
A study by Özil et al. (2018) details the synthesis of benzimidazole derivatives with a morpholine skeleton. These were synthesized starting from 5-morpholin-4-yl-2-nitroaniline with various aldehydes, using a rapid 'onepot' nitro reductive cyclization reaction with sodium hydrosulfite as a reagent (Özil, C. Parlak, & N. Baltaş, 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various methods. For instance, a study by Yoon et al. (2011) discusses the crystal structure of a similar benzimidazole compound, highlighting the planar nature of the benzimidazole ring and its dihedral angles with adjacent rings (Y. K. Yoon et al., 2011).
Chemical Reactions and Properties
Benzimidazole derivatives have shown various chemical reactions, especially in the context of their biological activities. For example, Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and tested their antifungal activities, indicating diverse chemical reactivity (Zhi-qiang Qu, Fubo Li, Cheng-Mei Xing, & Lin Jiang, 2015).
Physical Properties Analysis
The physical properties of benzimidazole compounds, including those with a morpholine group, are often characterized by their crystal structures. The study by Yoon et al. (2011) provides insights into the physical structure through X-ray crystallography (Y. K. Yoon et al., 2011).
Scientific Research Applications
Antibacterial Properties
Anti-Helicobacter Pylori Agents : Derivatives of 2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole, including compounds with a similar structure, have been shown to exhibit selective antibacterial properties against Helicobacter spp. These compounds act as potent bactericidal agents with minimum bactericidal concentrations comparable to those of clinically used antimicrobials like clarithromycin and metronidazole, while demonstrating species-specific activity (Kühler et al., 2002).
Novel Ethyl Benzimidazole Derivatives : Ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates, a novel class of benzimidazole derivatives incorporating a morpholine group, have shown high in-vitro antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus. Some of these compounds exhibited superior bioactivity compared to control agents like levofloxacin hydrochloride (Zhang et al., 2015).
Pharmacological and Toxicological Screening
- Dual-Acting Inhibitors : A study on novel benzimidazole-morpholine derivatives as dual-acting inhibitors revealed their potential as therapeutic agents for inflammatory diseases. These compounds showed inhibitory effects on enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), indicating their use in treating conditions involving inflammation (Can et al., 2017).
Anticancer Potential
- Potential Anticancer Agents : Research into 1,2‐disubstituted benzimidazole derivatives has shown that these compounds, which include a morpholine group, possess significant anticancer activities. Specific focus was on their selectivity against cell lines like MCF-7 and C6, indicating their potential as new anticancer agents (Yurttaş et al., 2013).
Antiglycation and Other Pharmacological Activities
- Antiglycation and Antioxidant Activities : Compounds such as 2-(morpholin-4-yl)-1-(propen-2-en-1-yl)-1H-benzimidazole have shown comparable antiglycation activities to aminoguanidine. Some derivatives also exhibited moderate antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 (DPP-4) inhibitory effects, broadening their potential pharmacological applications (Zhukovskaya et al., 2019).
properties
IUPAC Name |
4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-4-12-11(3-1)14-13(15-12)18-10-7-16-5-8-17-9-6-16/h1-4H,5-10H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMDDGDYAXBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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